tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
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Overview
Description
tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It features a tert-butyl ester group attached to a (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromo-3-fluorobenzaldehyde and tert-butyl acetoacetate.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 4-bromo-3-fluorobenzaldehyde and tert-butyl acetoacetate. This reaction is usually catalyzed by a base such as piperidine or pyridine and is carried out in a solvent like ethanol or methanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alkane.
Oxidation: Products include hydroxylated or carboxylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2E)-3-(4-chloro-3-fluorophenyl)prop-2-enoate
- tert-Butyl (2E)-3-(4-bromo-3-methylphenyl)prop-2-enoate
- tert-Butyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate
Uniqueness
tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSUNRNAMPIIAS-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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